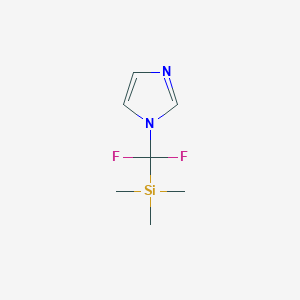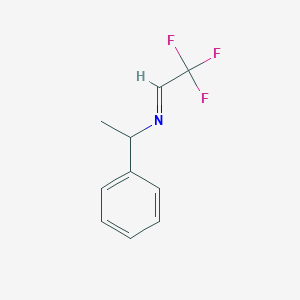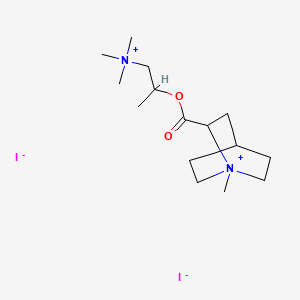
Triphenyl(pivaloyloxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(pivaloyloxy)stannane, also known as propanoic acid, 2,2-dimethyl-, triphenylstannyl ester, is an organotin compound with the molecular formula C23H24O2Sn. It is characterized by the presence of a tin atom bonded to three phenyl groups and one pivaloyloxy group. This compound is of interest in various fields of chemistry due to its unique structural and reactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyl(pivaloyloxy)stannane can be synthesized through the reaction of triphenyltin chloride with pivaloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(pivaloyloxy)stannane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the pivaloyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: The tin center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Coupling Reactions: It is involved in Stille coupling reactions, forming carbon-carbon bonds with organic halides or pseudohalides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic halides, bases like triethylamine, and oxidizing or reducing agents. Reaction conditions often involve organic solvents such as dichloromethane or benzene, and may require specific temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the primary products are coupled organic compounds with new carbon-carbon bonds .
Scientific Research Applications
Triphenyl(pivaloyloxy)stannane has several applications in scientific research:
Mechanism of Action
The mechanism of action of triphenyl(pivaloyloxy)stannane involves its ability to form reactive intermediates, such as stannyl radicals, under specific conditions. These intermediates can participate in various chemical transformations, including radical-mediated reactions and coupling processes. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Triphenyltin Chloride: Similar in structure but lacks the pivaloyloxy group.
Tributyltin Hydride: Another organotin compound used in radical reactions but with different alkyl groups.
Triphenylstannane: Similar but without the ester functionality
Uniqueness
Triphenyl(pivaloyloxy)stannane is unique due to the presence of the pivaloyloxy group, which imparts distinct reactivity and stability compared to other organotin compounds. This makes it particularly useful in specific synthetic applications where controlled reactivity is desired .
Properties
CAS No. |
20451-90-5 |
|---|---|
Molecular Formula |
C23H24O2Sn |
Molecular Weight |
451.1 g/mol |
IUPAC Name |
triphenylstannyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/3C6H5.C5H10O2.Sn/c3*1-2-4-6-5-3-1;1-5(2,3)4(6)7;/h3*1-5H;1-3H3,(H,6,7);/q;;;;+1/p-1 |
InChI Key |
RQAQGOWWZZZDOG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



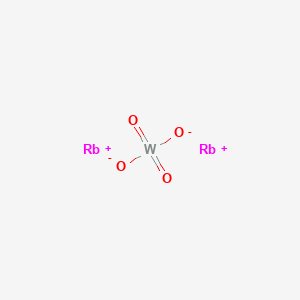
![2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole](/img/structure/B13731636.png)
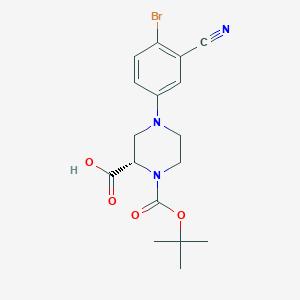
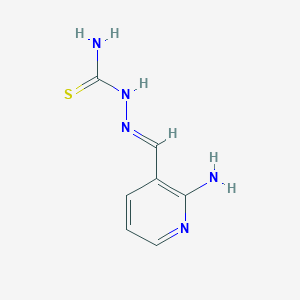
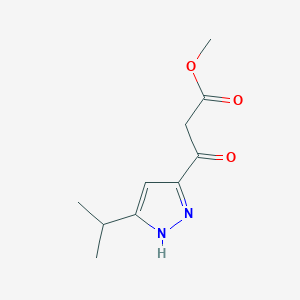
![4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B13731652.png)

![(2-chlorophenyl)methyl-[3-[[2-[3-[(2-chlorophenyl)methyl-diethylazaniumyl]propylamino]-2-oxoacetyl]amino]propyl]-diethylazanium;dichloride](/img/structure/B13731656.png)
![Tricyclo[4.1.0.01,3]heptane](/img/structure/B13731672.png)
